molecular formula C16H25NO4 B14533826 N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide CAS No. 62593-60-6

N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide

Cat. No.: B14533826
CAS No.: 62593-60-6
M. Wt: 295.37 g/mol
InChI Key: VGMMUQOKYTYQPV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a phenyl ring substituted with two methyl groups, an acetamide group, and a triethoxy chain

Properties

CAS No.

62593-60-6

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide

InChI

InChI=1S/C16H25NO4/c1-4-19-8-9-20-10-11-21-12-15(18)17-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3,(H,17,18)

InChI Key

VGMMUQOKYTYQPV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide typically involves the reaction of 2,6-dimethylaniline with 2-[2-(2-ethoxyethoxy)ethoxy]acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The purification process might involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The triethoxy chain could enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-acetamide: Lacks the triethoxy chain, which might affect its solubility and biological activity.

    N-(2,6-Dimethylphenyl)-2-[2-(2-methoxyethoxy)ethoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide is unique due to its specific combination of functional groups, which can influence its reactivity, solubility, and potential applications. The presence of the triethoxy chain distinguishes it from simpler analogs and might confer unique properties in terms of chemical behavior and biological activity.

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